7-Metoxiquinazolina-4,6-diamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

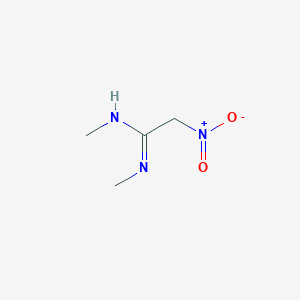

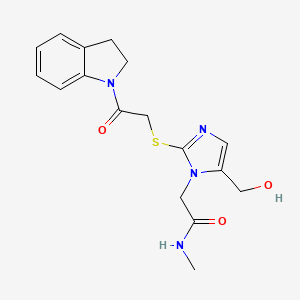

7-Methoxyquinazoline-4,6-diamine is a useful research compound. Its molecular formula is C9H10N4O and its molecular weight is 190.206. The purity is usually 95%.

BenchChem offers high-quality 7-Methoxyquinazoline-4,6-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methoxyquinazoline-4,6-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química Medicinal

Los derivados de la quinazolina, incluida la 7-Metoxiquinazolina-4,6-diamina, se han encontrado como un andamiaje bioactivo potencial en la química medicinal . Se han utilizado para explorar y descubrir agentes terapéuticos recientes para el tratamiento de diversas enfermedades .

Actividad Antifúngica

Los compuestos de quinazolina han mostrado actividades antifúngicas significativas . Esto hace que la this compound sea un candidato potencial para el desarrollo de nuevos fármacos antifúngicos .

Actividad Antitumoral

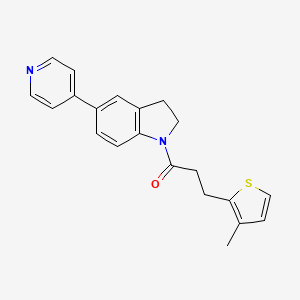

Algunos compuestos sintetizados, como la N4-(4-((tiazol-2-il)metoxi)-3-clorofenil)-N6-(®-4,5-dihidro-4-metiloxazol-2-il)quinazolina-4,6-diamina, que contienen la porción this compound, han mostrado una notable actividad anticancerígena .

Actividad Antiinflamatoria

Los compuestos de quinazolina, incluida la this compound, han demostrado actividades antiinflamatorias . Esto sugiere aplicaciones potenciales en el tratamiento de enfermedades inflamatorias .

Actividad Antibacteriana

La this compound, como parte de la familia de la quinazolina, ha mostrado actividades antibacterianas . Esto la convierte en un candidato potencial para el desarrollo de nuevos fármacos antibacterianos .

Actividad Antioxidante

Se ha informado que los compuestos de quinazolina muestran actividades antioxidantes . Esto sugiere que la this compound podría utilizarse en el desarrollo de nuevos fármacos antioxidantes .

Mecanismo De Acción

Target of Action

7-Methoxyquinazoline-4,6-diamine is a derivative of quinazoline, a class of compounds known for their significant biological activities Quinazoline derivatives have been reported to exhibit a broad range of medicinal activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant effects .

Mode of Action

It’s known that quinazoline derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some quinazoline derivatives have shown strong EGFR inhibitory activity, which can lead to cell cycle arrest .

Biochemical Pathways

Given the broad range of biological activities exhibited by quinazoline derivatives, it’s likely that this compound affects multiple pathways, leading to downstream effects .

Pharmacokinetics

One source suggests that similar compounds have moderate in vivo pharmacokinetic properties .

Result of Action

Some quinazoline derivatives have been reported to exhibit potent antiproliferative activity against various human cancer cell lines .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other substances can influence the action of many compounds .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 7-Methoxyquinazoline-4,6-diamine are not fully understood due to the limited availability of research data. It is known that this compound is a member of the class of quinazolines . Quinazolines have been associated with a wide range of biological activities, including interactions with various enzymes, proteins, and other biomolecules .

Cellular Effects

The cellular effects of 7-Methoxyquinazoline-4,6-diamine are currently not well-documented. Quinazoline derivatives have been reported to exhibit antiproliferative activities against human cancer cell lines

Molecular Mechanism

The molecular mechanism of action of 7-Methoxyquinazoline-4,6-diamine is not yet fully understood. Quinazoline derivatives have been reported to interact with various biomolecules, potentially influencing enzyme activity and gene expression

Propiedades

IUPAC Name |

7-methoxyquinazoline-4,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-14-8-3-7-5(2-6(8)10)9(11)13-4-12-7/h2-4H,10H2,1H3,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRSTHFYIIEOEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl[(3-methylfuran-2-yl)methyl]amine](/img/structure/B2405583.png)

![2-hydroxy-8-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2405586.png)

![N-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B2405588.png)

![N1-(3-morpholinopropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2405591.png)

![methyl 1-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2405593.png)

![4-((3,4-Dichlorobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2405595.png)